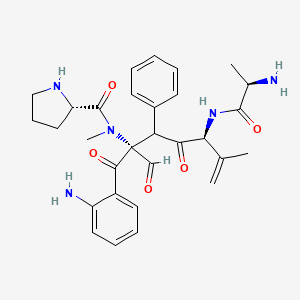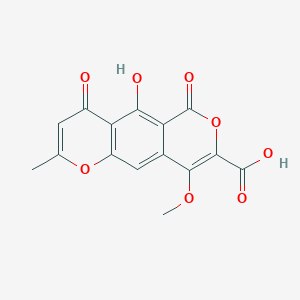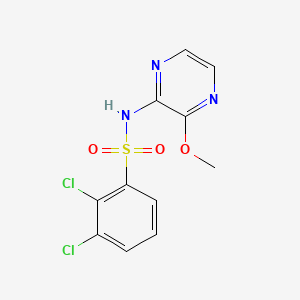
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Descripción general
Descripción
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the CAS Number: 566203-88-1 . It has a molecular weight of 334.18 and its IUPAC name is 2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.18 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- Research by Beuchet et al. (1999) on a related compound, 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, focused on its tautomerism and crystalline forms. This study revealed significant insights into intramolecular hydrogen bonding and intermolecular interactions, which are crucial for crystalline cohesion (Beuchet et al., 1999).
Photodynamic Therapy Applications
- Pişkin et al. (2020) explored a zinc phthalocyanine derivative with benzenesulfonamide groups for photodynamic therapy. This compound demonstrated promising fluorescence properties, high singlet oxygen quantum yield, and potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Antifungal Activity
- A study by Gupta and Halve (2015) synthesized novel compounds related to benzenesulfonamides, demonstrating potent antifungal activity against Aspergillus species. This research highlights the significance of structure-activity relationship trends in developing antifungal agents (Gupta & Halve, 2015).
Synthesis of Novel Compounds
- The research by Giubellina et al. (2006) involved the synthesis of novel N-sulfonylaldimines, including compounds similar to 2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. These studies provide valuable insights into the synthesis and potential applications of such compounds in various fields (Giubellina et al., 2006).
Photophysicochemical Properties
- Öncül et al. (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study focused on the photophysicochemical properties of these compounds, which are critical for applications like photocatalytic processes (Öncül et al., 2021).
Antimycobacterial Activity
- Raval (2009) investigated trisubstituted s-triazines with structural similarities to benzenesulfonamides for antimycobacterial activity. Some compounds exhibited significant inhibition against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis (Raval, 2009).
Herbicide Selectivity
- Sweetser et al. (1982) studied the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in cereal crops. This research provides insight into the selectivity of herbicides for small grains, based on the plant's ability to metabolize the herbicide (Sweetser et al., 1982).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMVCMSUNISFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

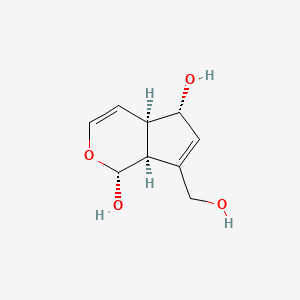
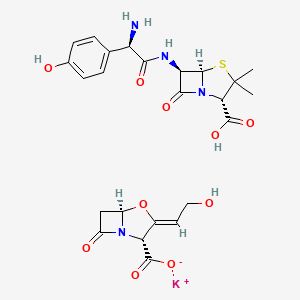
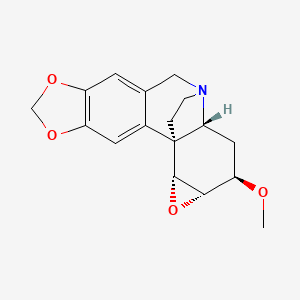
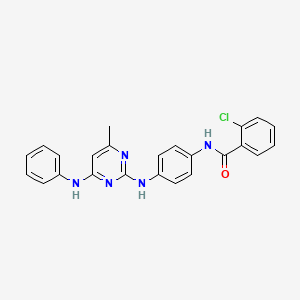
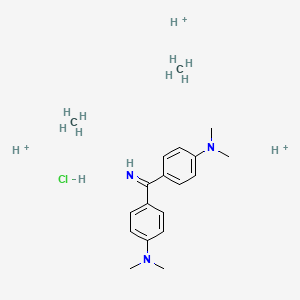
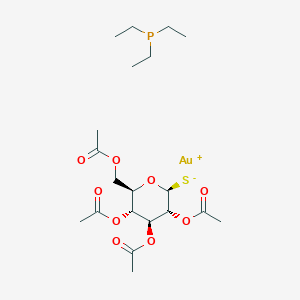
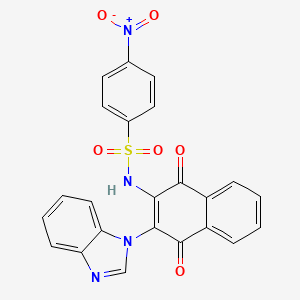
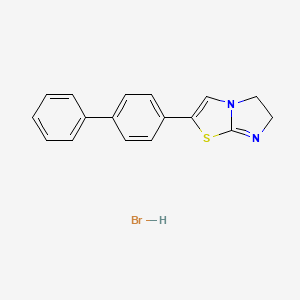
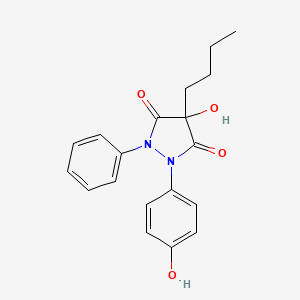
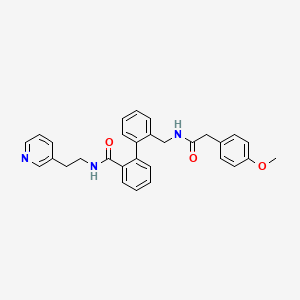
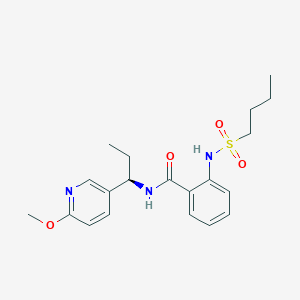
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
